molecular formula C10H11F3O2 B13674489 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol CAS No. 154775-00-5

1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol

Cat. No.: B13674489
CAS No.: 154775-00-5
M. Wt: 220.19 g/mol
InChI Key: HBPXPGOMVUBYKO-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol is a diol derivative characterized by a propane-1,3-diol backbone substituted with a 3-(trifluoromethyl)phenyl group at the 1-position. Its molecular formula is C₁₀H₁₁F₃O₂, with an average molecular weight of 220.19 g/mol (calculated based on isotopic composition). The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing substituent, which significantly influences the compound’s physicochemical properties, including polarity, lipophilicity, and metabolic stability.

Properties

CAS No.

154775-00-5

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propane-1,3-diol

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,14-15H,4-5H2

InChI Key

HBPXPGOMVUBYKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCO)O

Origin of Product

United States

Preparation Methods

Direct Synthesis from 3-(Trifluoromethyl)benzaldehyde

A common laboratory-scale synthetic route involves the reaction of 3-(trifluoromethyl)benzaldehyde with diol precursors under basic catalytic conditions. Typically, sodium hydroxide is used as a base in ethanol solvent, with heating under reflux to promote the formation of the propane-1,3-diol moiety attached to the trifluoromethylphenyl ring. This method leverages the aldehyde functionality for nucleophilic addition and subsequent formation of the diol structure.

  • Reaction conditions:
    • Base: Sodium hydroxide
    • Solvent: Ethanol
    • Temperature: Reflux (~78°C)
    • Time: Several hours until completion
  • Mechanism: Aldol-type addition followed by reduction or dihydroxylation steps to install the 1,3-diol functionality.

Multi-step Synthesis via Ketone Intermediate

Industrial and patented processes describe the synthesis of related intermediates such as 1-(3-trifluoromethyl)phenyl-propan-2-one, which can be further elaborated to the diol.

  • Key intermediate: 1-(3-trifluoromethyl)phenyl-propan-2-one
  • Patent process (EP0810195A1):
    • Preparation of diazonium salt from 3-trifluoromethylaniline by reaction with sodium nitrite and hydrochloric acid at 0–25°C.
    • Reaction of the diazonium salt with isopropenyl acetate in the presence of catalytic cuprous or cupric salts (e.g., cuprous chloride) and optional base (sodium acetate or bicarbonate) in a polar solvent mixture (water, methanol, acetone) at 20–70°C.
    • Purification by vacuum distillation or bisulfite complex formation followed by alkaline hydrolysis.
    • Yield: Approximately 42–59% for the ketone intermediate.

This ketone intermediate can be subsequently reduced or converted to the 1,3-diol via selective chemical or enzymatic reduction methods.

Reduction and Functional Group Transformations

Chemical Reduction to Diol

The ketone intermediate (1-(3-trifluoromethyl)phenyl-propan-2-one) can be converted to the corresponding diol by reduction methods:

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
  • Reaction conditions: Typically performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol at low temperatures to control selectivity.
  • Outcome: Formation of 1-[3-(trifluoromethyl)phenyl]propane-1,3-diol with retention of stereochemistry depending on the reducing agent and conditions.

Biocatalytic Reduction Approaches

Recent advances include enzymatic reduction using recombinant microbial whole cells or isolated carbonyl reductases:

  • Example: Recombinant Escherichia coli expressing carbonyl reductase enzymes can asymmetrically reduce 3'-(trifluoromethyl)acetophenone derivatives to chiral alcohols, which can be further processed to diols.
  • Advantages: High enantioselectivity, mild reaction conditions (aqueous buffer, ambient temperature), and environmental sustainability.
  • Typical conditions: 30°C, pH 7–8, presence of co-substrates and surfactants to enhance substrate solubility.

Purification Techniques

Purification of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol or its intermediates involves:

  • Vacuum distillation: To remove solvents and separate oily intermediates or final products based on boiling points under reduced pressure.
  • Recrystallization: Using solvents such as heptane or ethanol to obtain pure crystalline diol.
  • Bisulfite complex formation: For ketone intermediates, bisulfite adducts can be formed and then hydrolyzed to isolate pure ketones before reduction.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents / Catalysts Conditions Yield / Notes
1 3-(Trifluoromethyl)benzaldehyde NaOH, ethanol Reflux, several hours Formation of diol precursor
2 3-Trifluoromethylaniline NaNO2, HCl (diazotation); isopropenyl acetate; CuCl catalyst; base (NaOAc) 0–25°C diazotation, 20–70°C coupling 42–59% yield of 1-(3-trifluoromethyl)phenyl-propan-2-one (ketone intermediate)
3 1-(3-Trifluoromethyl)phenyl-propan-2-one LiAlH4 or NaBH4 Anhydrous solvent, low temp Reduction to diol
4 3'-(Trifluoromethyl)acetophenone (biocatalytic) Recombinant E. coli whole cells, carbonyl reductase Aqueous buffer, 30°C, pH 7–8 High enantioselectivity, green synthesis
5 Crude product Vacuum distillation, recrystallization Reduced pressure, solvent dependent Purification to high purity

Research Findings and Notes

  • The trifluoromethyl substituent significantly influences the reactivity and stability of intermediates, necessitating careful control of reaction conditions to avoid side reactions such as over-oxidation or substitution.
  • Catalytic amounts of copper salts (cuprous or cupric chloride) facilitate the coupling of diazonium salts with isopropenyl acetate, improving yields and selectivity.
  • Biocatalytic methods offer promising routes for asymmetric synthesis, achieving high enantiomeric excess (>95% ee) under mild conditions, which are advantageous for pharmaceutical applications.
  • Purification steps such as bisulfite complex formation are crucial for isolating pure ketone intermediates before reduction to the diol, ensuring high product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-[3-(trifluoromethyl)phenyl]propane-1,3-diol and selected analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol 3-(Trifluoromethyl)phenyl at C1 C₁₀H₁₁F₃O₂ 220.19 High lipophilicity (predicted) Target
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl at C2 C₉H₁₂O₃ 168.19 Polar; NO inhibitory activity
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl at C2 C₁₀H₁₄O₄ 198.22 Moderate polarity; antioxidant potential
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Complex aryl-ether substituent C₂₁H₂₈O₈ 408.44 Low solubility; uncharacterized bioactivity
3-[3-(Trifluoromethyl)phenyl]urea 3-(Trifluoromethyl)phenyl urea C₈H₇F₃N₂O 204.15 Anticancer activity (MCF-7 cells)

Key Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to hydroxyl or methoxy-substituted analogs (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol). This property may enhance membrane permeability, a critical factor in drug design .
  • In contrast, diols with polar substituents (e.g., hydroxyl or methoxy groups) exhibit higher solubility in aqueous media but reduced metabolic stability .

This suggests that the -CF₃ group may enhance interactions with hydrophobic binding pockets in biological targets.

Synthetic Accessibility: The synthesis of trifluoromethyl-substituted diols typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation, as seen in methods for related compounds (e.g., 1-(3-aminophenyl)ethan-1-one derivatives) . In contrast, diols with simpler substituents (e.g., hydroxyl or methoxy groups) are often synthesized via aldol condensation or enzymatic reduction .

Biological Activity

Overview

1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, linked to a propane-1,3-diol moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H11F3O2
  • Functional Groups : Trifluoromethyl, hydroxyl groups
  • Physical Properties : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.

1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol interacts with various biological targets through several mechanisms:

  • Enzyme Interaction : It has been noted for its interactions with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are vital in metabolic pathways .
  • Neuroprotective Effects : In vitro studies indicate that this compound exhibits neuroprotective properties against apoptosis in cerebellar granule neurons (CGNs), suggesting potential therapeutic applications in neurodegenerative diseases .

Biological Activity

Research into the biological activity of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol reveals promising pharmacological properties:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol:

Table 1: Summary of Key Studies

Study ReferenceFocusFindings
NeuroprotectionDemonstrated protection against K(+)-induced apoptosis in CGNs.
BiotransformationExplored whole-cell-catalyzed biotransformation to produce neuroprotective compounds.
Enzyme InteractionInvestigated interactions with MAO and cytochrome P450 enzymes affecting metabolic pathways.

Applications in Medicine and Industry

The unique properties of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol make it a candidate for various applications:

  • Pharmaceutical Development : Its interactions with biological targets suggest potential as a lead compound in drug discovery.
  • Research Tool : Used as a building block in synthesizing complex organic molecules for further research.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, to introduce the trifluoromethylphenyl group. Optimization includes adjusting temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., toluene or THF), and catalysts (e.g., Lewis acids for regioselectivity). Purification via column chromatography or crystallization is critical. Characterization employs 1^1H NMR (to confirm diol protons), 19^{19}F NMR (for trifluoromethyl group), and mass spectrometry .

Q. Which spectroscopic methods are essential for characterizing this compound, and how are data interpreted?

  • Answer :

  • 1^1H/^{13}C NMR : Identify hydroxyl protons (broad peaks at δ 1–5 ppm) and aromatic protons (δ 6.5–8 ppm). The trifluoromethyl group (19^{19}F NMR, δ -60 to -70 ppm) confirms substitution .
  • IR Spectroscopy : O–H stretching (~3200–3500 cm1^{-1}) and C–F vibrations (~1100–1250 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) to verify molecular weight.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Answer : Screen for enzyme inhibition (e.g., kinases or hydrolases) using fluorogenic substrates. Cytotoxicity can be assessed via MTT assays in cell lines. Dose-response curves (IC50_{50}) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this diol, and what methods resolve enantiomeric forms?

  • Answer : Enantiomers may exhibit divergent binding affinities due to chiral interactions with target proteins (e.g., enzymes or receptors). Use chiral HPLC with polysaccharide columns or NMR chiral shift reagents (e.g., Eu(hfc)3_3) for separation. Activity comparisons in enantiopure samples validate stereochemical impacts .

Q. How can computational models predict target interactions, and what experimental validation is required?

  • Answer :

  • Molecular Docking : Simulate binding poses in protein active sites (e.g., using AutoDock Vina). Prioritize hydrogen bonding (diol hydroxyls) and π-π stacking (trifluoromethylphenyl group).
  • Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations).
  • Validation : Correlate docking scores with experimental IC50_{50} values or X-ray co-crystallography of ligand-protein complexes .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Answer :

  • Controlled Replication : Standardize assay conditions (pH, temperature, solvent).
  • Purity Analysis : Quantify impurities via HPLC; even 5% contaminants can skew results.
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Methodological Challenges

Q. What strategies mitigate byproduct formation during synthesis?

  • Answer :

  • Temperature Control : Lower temperatures reduce side reactions (e.g., over-alkylation).
  • Protecting Groups : Temporarily mask hydroxyls (e.g., silyl ethers) during trifluoromethylphenyl introduction.
  • In Situ Monitoring : Use TLC or inline IR to track reaction progress .

Q. How can reaction yields be improved for large-scale (>10 g) synthesis?

  • Answer :

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps.
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) to reduce costs.
  • Solvent Optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .

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